3-Amino-N-cyclopropyl-2-hydroxyhexanamide chemical structure and properties
3-Amino-N-cyclopropyl-2-hydroxyhexanamide chemical structure and properties
This guide provides a comprehensive technical overview of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a chiral synthetic intermediate of significant interest in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, properties, synthesis, and biological relevance.
Introduction and Strategic Importance
3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a key building block in the synthesis of potent antiviral agents, most notably Telaprevir.[1] Telaprevir is a direct-acting antiviral drug that functions as a protease inhibitor, specifically targeting the Hepatitis C Virus (HCV) NS3/4A serine protease.[2] The precise stereochemistry of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is crucial for its efficacy as a precursor in the synthesis of Telaprevir, highlighting the importance of stereocontrolled synthetic routes.[3] This guide will focus on the (2S, 3S) and (3S) stereoisomers, which are the most relevant in the context of Telaprevir synthesis.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide incorporates a hexanamide backbone with an amino group at the C3 position, a hydroxyl group at the C2 position, and a cyclopropyl amide moiety. The presence of two chiral centers at C2 and C3 leads to the existence of four possible stereoisomers.
Structural Elucidation
The definitive structure and stereochemistry of the desired (2S, 3S) isomer have been confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[4][5] While specific spectral data is not widely published in peer-reviewed journals, it is a standard quality control parameter in commercial production.
Interpreting Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the propyl chain protons, the methine protons at the chiral centers (C2 and C3), the cyclopropyl ring protons, and the amine and amide protons. The coupling constants between the protons on C2 and C3 would be critical in confirming the syn or anti relative stereochemistry.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
-
FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine and secondary amide, the O-H stretching of the hydroxyl group, the C=O stretching of the amide carbonyl, and C-H stretching of the alkyl and cyclopropyl groups.[6][7] The amide I (C=O stretch) and amide II (N-H bend) bands are particularly diagnostic.[8]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structural fragments of the molecule.
Physicochemical Properties
The physicochemical properties of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide and its hydrochloride salt are summarized in the table below. It is important to note that some variations in reported values exist, likely due to differences in stereoisomeric purity and experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂O₂ | [9] |
| Molecular Weight | 186.25 g/mol | [9] |
| Appearance | White to off-white solid/crystalline powder | [9][10] |
| Melting Point | 160-165 °C | [9] |
| Solubility | Slightly soluble in water and ethanol. | [9] |
| logP (calculated) | -0.2467 | [11] |
| Topological Polar Surface Area (TPSA) | 75.35 Ų | [11] |
| Storage | Store in a cool, dry place in a tightly sealed container. | [9] |
Hydrochloride Salt Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [1] |
| Molecular Weight | 222.71 g/mol | [12] |
| Appearance | White to off-white solid | [1] |
| Storage | Store under room temperature away from light. | [1] |
Synthesis and Experimental Protocols
The stereoselective synthesis of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide is a critical aspect of its utility. Several synthetic routes have been developed, often starting from readily available chiral precursors.
Synthetic Strategy Overview
A common approach involves the use of L-norvaline ((S)-2-aminopentanoic acid) as the starting material to set the stereochemistry at the C3 position.[5] The synthesis then proceeds through a series of steps to introduce the hydroxyl group at C2 with the desired (S) configuration and to form the N-cyclopropyl amide.
The logical flow of a representative synthesis is depicted in the following diagram:
Caption: A generalized synthetic workflow for (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.
Illustrative Experimental Protocol (Based on Patent Literature)
The following protocol is a generalized procedure based on the synthetic strategy outlined in patent literature and should be adapted and optimized for specific laboratory conditions.[5]
Step 1: N-Protection of L-Norvaline
-
To a cooled aqueous solution of sodium hydroxide and potassium carbonate, add L-norvaline.
-
Slowly add an excess of benzyl bromide or benzyl chloride to the reaction mixture.
-
Heat the mixture to approximately 85-95 °C and maintain until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and extract the tribenzylated product, (S)-benzyl 2-(dibenzylamino)pentanoate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the tribenzylated product from Step 1 in a suitable solvent mixture (e.g., methanol/water).
-
Add a base such as sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed to the corresponding carboxylic acid, (S)-2-(dibenzylamino)pentanoic acid.
-
Acidify the reaction mixture and extract the product.
Step 3: Reduction to the Aldehyde
-
Convert the carboxylic acid from Step 2 to an activated species (e.g., an acid chloride or mixed anhydride).
-
Reduce the activated acid to the aldehyde, (S)-2-(dibenzylamino)pentanal, using a suitable reducing agent under controlled temperature conditions to avoid over-reduction to the alcohol.
Step 4: Passerini-type Reaction
-
Dissolve the aldehyde from Step 3 in an inert solvent such as dichloromethane.
-
Add cyclopropyl isocyanide and a suitable acid catalyst.
-
Stir the reaction at room temperature until completion to yield the α-acyloxy amide intermediate.
Step 5: Hydrolysis of the Acyl Group
-
Dissolve the product from Step 4 in a solvent such as methanol.
-
Add an aqueous base (e.g., sodium hydroxide) to hydrolyze the acyl group, affording (2S,3S)-N-cyclopropyl-3-(dibenzylamino)-2-hydroxyhexanamide.
Step 6: Deprotection to Yield the Final Product
-
Dissolve the N-protected intermediate from Step 5 in a suitable solvent like ethanol or methanol.
-
Add a palladium catalyst (e.g., palladium on carbon or palladium hydroxide).
-
Subject the mixture to hydrogenation at a suitable pressure until the benzyl groups are completely removed.
-
Filter off the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by crystallization or chromatography to yield (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide.
Self-Validation and Quality Control: Each step of this protocol should be monitored by appropriate analytical techniques (TLC, HPLC, NMR) to ensure complete conversion and to characterize the intermediates. The final product's identity and purity should be confirmed by NMR, mass spectrometry, and HPLC. The stereochemical purity can be assessed using chiral HPLC methods.
Biological Activity and Mechanism of Action
While there is no significant evidence of intrinsic biological activity for 3-Amino-N-cyclopropyl-2-hydroxyhexanamide itself, its critical role is as a structural component of the HCV NS3/4A protease inhibitor, Telaprevir.[13][14]
Role in Telaprevir and Inhibition of HCV NS3/4A Protease
The hepatitis C virus relies on the NS3/4A serine protease to cleave the viral polyprotein into mature, functional proteins essential for viral replication.[15] Telaprevir is a peptidomimetic inhibitor that binds to the active site of the NS3/4A protease, blocking its function and thereby halting viral replication.[13]
The 3-amino-2-hydroxyhexanamide moiety of the precursor is incorporated into the Telaprevir structure, where the hydroxyl group and the amino group play key roles in binding to the active site of the protease through hydrogen bonding and other non-covalent interactions. The cyclopropyl group provides conformational rigidity and contributes to the overall binding affinity.
The mechanism of HCV NS3/4A protease inhibition by Telaprevir can be visualized as follows:
Caption: Mechanism of HCV NS3/4A protease inhibition by Telaprevir.
Safety and Handling
The hydrochloride salt of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide is the most commonly handled form in laboratory and industrial settings. Based on available safety data sheets, the following information is pertinent for safe handling.
GHS Hazard Classification:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning[1]
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[1]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[16]
-
Skin Protection: Wear protective gloves and clothing.[16]
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[16]
Conclusion
3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a valuable chiral intermediate whose significance is intrinsically linked to the development of advanced antiviral therapeutics. Its stereocontrolled synthesis is a key challenge that has been addressed through multi-step procedures from readily available chiral precursors. A thorough understanding of its chemical properties, synthesis, and the biological role of the final active pharmaceutical ingredient is essential for researchers in the field of medicinal chemistry and drug development. This guide provides a foundational understanding of this important molecule, emphasizing both the practical aspects of its handling and synthesis and the strategic context of its application.
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